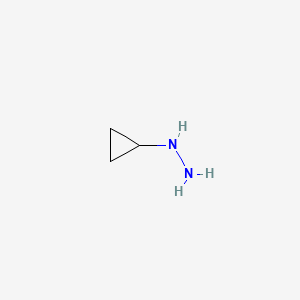

Cyclopropylhydrazine

Description

Properties

IUPAC Name |

cyclopropylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2/c4-5-3-1-2-3/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSINNCBFURFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598916 | |

| Record name | Cyclopropylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120550-58-5 | |

| Record name | Cyclopropylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

cyclopropylhydrazine chemical properties and structure

Abstract

Cyclopropylhydrazine and its salts are pivotal chemical entities, serving as indispensable building blocks in modern organic and medicinal chemistry. This guide provides an in-depth exploration of the core chemical properties, structure, synthesis, and reactivity of this compound. We delve into the unique electronic and steric contributions of the cyclopropyl moiety and the versatile reactivity of the hydrazine group. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction

This compound is an organic compound featuring a highly strained three-membered cyclopropane ring attached to a hydrazine functional group.[1] This combination of a strained carbocyclic ring and a reactive nitrogen-containing group imparts a unique set of chemical properties that have been exploited in various fields, most notably in the synthesis of pharmaceuticals and agrochemicals.[1][2] The hydrochloride salt of this compound is frequently used in synthesis due to its enhanced stability compared to the free base.[1]

This guide will systematically unpack the multifaceted nature of this compound, beginning with its fundamental structure and physicochemical properties, moving through its synthesis and characteristic reactions, and concluding with its significant applications, particularly in the realm of drug discovery as a key intermediate.[3]

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the juxtaposition of the sterically demanding and electronically unique cyclopropyl group with the nucleophilic hydrazine moiety.[1] The high degree of s-character in the C-C bonds of the cyclopropane ring, a consequence of its 60° bond angles, influences the electronic properties of the adjacent hydrazine group.[4]

Chemical Identifiers

Below is a summary of the key identifiers for this compound and its commonly used hydrochloride salt.

| Identifier | This compound | This compound Hydrochloride |

| Molecular Formula | C₃H₈N₂ | C₃H₉ClN₂ |

| Molecular Weight | 72.11 g/mol [5] | 108.57 g/mol [6] |

| CAS Number | 120550-58-5[5] | 213764-25-1[6][7] |

| PubChem CID | 19594968[5] | 19594967[6] |

| SMILES | C1CC1NN[5] | C1CC1NN.Cl[6] |

| InChI | InChI=1S/C3H8N2/c4-5-3-1-2-3/h3,5H,1-2,4H2[5] | InChI=1S/C3H8N2.ClH/c4-5-3-1-2-3;/h3,5H,1-2,4H2;1H[7] |

Physical Properties

While data for the free base is limited, the hydrochloride salt is a well-characterized white crystalline solid.[1]

| Property | Value (Hydrochloride Salt) |

| Physical State | White to Off-White Solid[2][7] |

| Melting Point | > 97 °C (decomposition)[2][7] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water[2][7] |

| Storage | Store in a freezer (-20°C) under an inert atmosphere[2][7][8] |

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation and purity assessment of this compound and its derivatives. While a comprehensive spectral analysis is beyond the scope of this guide, key expected features include:

-

¹H NMR: Signals corresponding to the cyclopropyl protons in the upfield region and resonances for the N-H protons.

-

¹³C NMR: Resonances for the methylene carbons of the cyclopropyl ring and the methine carbon attached to the hydrazine group.

-

IR Spectroscopy: Characteristic N-H stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the mass of the compound, along with fragmentation patterns indicative of the cyclopropyl and hydrazine moieties.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with modern methods focusing on efficiency and scalability for industrial applications.[1]

Traditional Synthesis Approaches

Early methods often involved the use of Grignard reagents. For instance, cyclopropyl bromide could be converted to a Grignard reagent, which then reacts with an azo compound like tert-butyl azodicarboxylate. However, these methods often require cryogenic temperatures and can be hazardous, making them less suitable for large-scale production.[1]

Modern Synthetic Protocol

A more recent and efficient two-step synthesis has been reported, which is more amenable to industrial scale-up.[1][9]

Step 1: Synthesis of N-Boc-cyclopropylhydrazine

This step involves the reaction of cyclopropylamine with an N-Boc protected hydroxylamine derivative, such as N-Boc-O-tosyl hydroxylamine, in the presence of a base like N-methylmorpholine.[1][2][9]

Caption: Synthesis of N-Boc-cyclopropylhydrazine.

Experimental Protocol:

-

To a reaction vessel, add cyclopropylamine, dichloromethane, and N-methylmorpholine.[2]

-

Cool the mixture to between -5 and 0 °C using an ice-salt bath.[2]

-

Slowly add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (BocHNOTs) in portions.[2]

-

Maintain the reaction at 0 °C for 2 hours, then allow it to proceed at room temperature overnight.[2]

-

Upon completion, the reaction is worked up to isolate the N-Boc-cyclopropylhydrazine intermediate.[2]

Step 2: Deprotection to Yield this compound Hydrochloride

The Boc protecting group is removed from the intermediate using a strong acid, typically hydrochloric acid, to yield the stable hydrochloride salt.[1][2][9]

Caption: Deprotection to form the hydrochloride salt.

Experimental Protocol:

-

Add N-Boc-cyclopropylhydrazine to a reaction flask.[2]

-

Under an ice-water bath, add concentrated hydrochloric acid dropwise.[2]

-

Allow the reaction to proceed overnight at room temperature.[2]

-

The reaction mixture is then decolorized, and the product is isolated, often through recrystallization, to yield white crystals of this compound hydrochloride.[2]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the nucleophilic nature of the hydrazine moiety, which readily participates in reactions to form new C-N bonds.

Key Reactions

-

Formation of Pyrazoles: A primary application of this compound is in the synthesis of pyrazole derivatives.[1][2] These heterocyclic compounds are of significant interest in the agrochemical industry due to their biological activity and low toxicity profiles.[1][2]

-

Oxidation and Reduction: The hydrazine group can be oxidized to form corresponding azo compounds or reduced.[3]

-

Nucleophilic Substitution: As a nucleophile, this compound can participate in substitution reactions.[3]

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry.[3][10]

-

Monoamine Oxidase (MAO) Inhibitors: Certain cyclopropylamine and hydrazine derivatives are known to be potent inhibitors of monoamine oxidases (MAO-A and MAO-B).[11][12] MAOIs are a class of antidepressants that work by preventing the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.[13][14][15] The cyclopropyl group is a key structural feature in some of these inhibitors.

-

PRMT5 Inhibitors: this compound hydrochloride is used in the research and development of PRMT5 inhibitors, which are being investigated for their potential in oncology.[3]

-

General Pharmaceutical Intermediate: Its unique structure makes it a versatile precursor for a wide range of active pharmaceutical ingredients (APIs), contributing to the discovery of novel therapeutics.[3]

Safety and Handling

This compound and its salts should be handled with care, following standard laboratory safety procedures. It is important to consult the Safety Data Sheet (SDS) before use.[16]

-

Hazards: The hydrochloride salt is classified as toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation.[6]

-

Precautions: Handling should be done in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[16] Avoid formation of dust and aerosols.[16]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, typically in a freezer at -20°C.[2][7][8]

Conclusion

This compound is a molecule of significant synthetic utility, bridging the unique properties of a strained ring system with the versatile reactivity of a hydrazine. Its importance as an intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of enzyme inhibitors, is well-established. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for scientists and researchers aiming to leverage this potent building block in their respective fields.

References

-

PubChem. This compound. National Institutes of Health. [Link]

-

ChemBK. This compound monohydrochloride. [Link]

-

Royal Society of Chemistry. Synthesis of di-, tri- and tetracyclopropylhydrazines. [Link]

-

ResearchGate. Synthesis of Di-, Tri- and Tetracyclopropylhydrazines. [Link]

-

PubChem. Hydrazine, cyclopropyl-, hydrochloride (1:1). National Institutes of Health. [Link]

- Google Patents. CN105503647A - Preparation method of this compound hydrochloride.

-

ResearchGate. Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. [Link]

-

PubChem. (Cyclopropylmethyl)hydrazine hydrochloride. National Institutes of Health. [Link]

-

PubChem. (Cyclopropylmethyl)hydrazine. National Institutes of Health. [Link]

-

Wikipedia. Cyclopropyl group. [Link]

-

PubMed. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. [Link]

-

Mayo Clinic. Monoamine oxidase inhibitors (MAOIs). [Link]

-

Drugs.com. List of MAO inhibitors + Uses & Side Effects. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Purity this compound Hydrochloride: A Guide for Researchers. [Link]

-

Wikipedia. Monoamine oxidase inhibitor. [Link]

-

Cheméo. Chemical Properties of Hydrazine, (2-methylpropyl)- (CAS 42504-87-0). [Link]

-

PubChem. [Cyclopropyl-(4-ethoxyoxan-4-yl)methyl]hydrazine. National Institutes of Health. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. [Link]

-

University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

Organic Chemistry Portal. Hydrazine. [Link]

-

University of California, Riverside. 5: Organic Spectrometry. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. This compound (120550-58-5) for sale [vulcanchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound Hydrochloride [benchchem.com]

- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 5. This compound | C3H8N2 | CID 19594968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride | 213764-25-1 [chemicalbook.com]

- 8. 213764-25-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 9. CN105503647A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 14. List of MAO inhibitors + Uses & Side Effects - Drugs.com [drugs.com]

- 15. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 16. chemicalbook.com [chemicalbook.com]

Introduction: The Strategic Value of a Strained Synthon

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of Cyclopropylhydrazine

In the landscape of modern medicinal and materials chemistry, this compound stands out as a molecule of significant interest. Its structure, a unique juxtaposition of a highly strained three-membered carbocycle and a nucleophilic hydrazine moiety, imparts a distinct reactivity profile that has been strategically exploited in drug development and specialized chemical synthesis.[1] The inherent ring strain of the cyclopropane ring, with bond angles compressed to 60°, enhances its reactivity and provides a rigid scaffold, while the hydrazine group serves as a versatile handle for constructing more complex molecular architectures.[1]

This guide provides an in-depth exploration of the core synthetic methodologies for preparing this compound, delves into the underlying reaction mechanisms, and examines its critical role as a building block, particularly in the context of pharmacologically active compounds. Designed for researchers, chemists, and drug development professionals, this document synthesizes established protocols with mechanistic insights to provide a comprehensive and practical resource.

Part 1: Core Synthetic Strategies and Protocols

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on factors such as scale, available starting materials, and desired purity. Here, we detail the most reliable and field-proven methodologies.

Amination of Cyclopropylamine: A Direct Approach

The most direct conceptual route to this compound involves the formal addition of an "-NH2" group to cyclopropylamine. This is typically achieved by reacting cyclopropylamine with an electrophilic aminating agent.

The Raschig process, originally developed for the industrial production of hydrazine from ammonia, can be adapted for N-alkylated and N-arylated hydrazines.[2][3][4] The process involves two key steps: the formation of a chloramine intermediate, followed by its reaction with an amine.[2][5]

Mechanism Overview: The reaction proceeds via a nucleophilic substitution (SN2-type mechanism) where the primary amine (cyclopropylamine) attacks the electrophilic nitrogen of monochloramine, displacing the chloride ion.[6]

Conceptual Workflow: Modified Raschig Process

Caption: Conceptual workflow for this compound synthesis via a modified Raschig process.

While conceptually straightforward, this method can be challenging to control on a laboratory scale due to potential side reactions and the handling of reactive intermediates. A more modern and controlled approach utilizes protected aminating agents.

A robust and scalable method involves a two-step sequence: the reaction of cyclopropylamine with a protected hydroxylamine derivative, followed by deprotection. This approach offers superior control and generally provides higher yields of the desired product. A common and effective protocol uses N-Boc-O-sulfonyl hydroxylamines as the aminating agent.

Step 1: Formation of N-Boc-cyclopropylhydrazine Cyclopropylamine reacts with an electrophilic aminating agent, such as N-Boc-O-(2,4,6-trimethylphenyl)sulfonyl hydroxylamine, in the presence of a non-nucleophilic base like N-methylmorpholine (NMM). The sulfonyl group acts as an excellent leaving group, facilitating the nucleophilic attack by the cyclopropylamine.[7]

Step 2: Deprotection to this compound Hydrochloride The resulting N-Boc protected intermediate is then treated with a strong acid, typically an aqueous or ethereal solution of hydrogen chloride (HCl), to cleave the tert-butoxycarbonyl (Boc) protecting group, yielding the stable hydrochloride salt of this compound.[7]

Workflow: N-Boc Protected Synthesis

Caption: Two-step synthesis of this compound hydrochloride via a Boc-protected intermediate.

Experimental Protocol: Synthesis of this compound Hydrochloride [7]

Step 1: N-Boc-N'-cyclopropylhydrazine

-

To a three-necked flask, add cyclopropylamine (5 eq.), tetrahydrofuran (THF), and N-methylmorpholine (1.1 eq.).

-

Cool the mixture to -5 to 0 °C using an ice-salt bath.

-

Slowly add solid N-Boc-O-(2,4,6-trimethylphenyl)sulfonyl hydroxylamine (1.0 eq.) in portions, maintaining the internal temperature below 0 °C.

-

After the addition is complete, continue stirring the reaction at 0 °C for 2-3 hours.

-

Allow the reaction to warm to room temperature (<20 °C) and stir overnight. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add dichloromethane and water to the crude product for extraction. Separate the organic layer.

-

Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-N'-cyclopropylhydrazine. The product can be further purified by recrystallization.

Step 2: this compound Hydrochloride

-

Dissolve the crude N-Boc-N'-cyclopropylhydrazine from the previous step in a suitable organic solvent (e.g., methanol, ethanol).

-

Add an aqueous solution of hydrogen chloride.

-

Stir the mixture to facilitate the deprotection reaction, which removes the Boc group.

-

Concentrate the reaction solution under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent (e.g., ethanol, isopropanol) to obtain pure this compound hydrochloride.[7]

| Parameter | Value / Reagent | Purpose | Reference |

| Starting Amine | Cyclopropylamine | Source of the cyclopropylamino group | |

| Aminating Agent | N-Boc-O-sulfonyl hydroxylamine | Electrophilic NH-Boc source | |

| Base | N-Methylmorpholine (NMM) | Scavenges the sulfonic acid byproduct | |

| Solvent (Step 1) | Tetrahydrofuran (THF) | Reaction medium | |

| Temperature (Step 1) | 0 °C to 20 °C | Controls reaction rate and minimizes side reactions | |

| Deprotection Agent | Hydrogen Chloride (HCl) | Cleaves the Boc protecting group | |

| Final Form | Hydrochloride Salt | Provides a stable, crystalline solid | |

| Typical Yield | ~67% (for Step 1) | Not specified for Step 2 |

Part 2: Applications in Drug Development & Medicinal Chemistry

The primary pharmacological significance of the cyclopropylamine scaffold, and by extension this compound, lies in its role as a mechanism-based inhibitor of monoamine oxidase (MAO) enzymes.[8]

Mechanism-Based Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[9][10][11] Inhibiting these enzymes increases the concentration of these neurotransmitters in the brain, which is the therapeutic basis for their use as antidepressants.[11]

Compounds containing a cyclopropylamine moiety, such as the well-known antidepressant tranylcypromine, are irreversible inhibitors.[12][13] The inhibition mechanism is a classic example of "suicide inhibition":

-

The MAO enzyme attempts to oxidize the amine substrate in its normal catalytic cycle.

-

This oxidation does not lead to a product but instead generates a highly reactive radical intermediate from the strained cyclopropyl ring.

-

This reactive species then forms a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, rendering it permanently inactive.[8][14]

Mechanism: MAO Inhibition by a Cyclopropylamine Moiety

Caption: Mechanism-based inhibition of MAO by a cyclopropylamine-containing drug.

This compound as a Synthetic Precursor

While not a direct precursor to tranylcypromine (which is a cyclopropylamine), this compound is a valuable intermediate for other pharmacologically and agriculturally relevant compounds.[12] Its bifunctional nature (two nitrogen atoms with differing nucleophilicity) allows it to be used in the synthesis of various nitrogen-containing heterocycles. For instance, it is a key starting material for synthesizing pyrazole compounds, a class of molecules with broad applications in the agrochemical industry due to their potent biological activities.[7] The synthesis involves the cyclocondensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent.

Conclusion

This compound is a potent chemical intermediate whose synthesis is now well-controlled through modern organic chemistry techniques, particularly the use of protected aminating agents. The N-Boc protected route offers a reliable and scalable pathway to the stable hydrochloride salt, suitable for further synthetic transformations.[7] The true value of this synthon is realized in its application as a precursor to complex molecules and in the broader context of the cyclopropylamine scaffold as a powerful pharmacophore for mechanism-based enzyme inhibition. Understanding the synthesis and reactivity of this compound is therefore of paramount importance for professionals engaged in the discovery and development of new therapeutics and performance chemicals.

References

-

Shestakov, A. N., & Kuznetsov, M. A. (2016). Synthesis of di-, tri- and tetracyclopropylhydrazines. Chemical Communications, 52(11), 2364-2367. Royal Society of Chemistry. [Link]

- CN105503647A - Preparation method of this compound hydrochloride. (2016).

-

Shestakov, A. N., & Kuznetsov, M. A. (2016). Synthesis of Di-, Tri- and Tetracyclopropylhydrazines. ResearchGate. [Link]

-

Olin Raschig process. Wikipedia. [Link]

-

Raschig process. (n.d.). Britannica. [Link]

-

Le, D., Bougrine, A., Duclos, O., Pasquet, V., & Delalu, H. (2021). A New Strategy for the Synthesis of Monomethylhydrazine Using the Raschig Process. Advances in Chemical Engineering and Science, 11, 228-238. [Link]

-

Toxicological Profile for Hydrazines. (1997). Agency for Toxic Substances and Disease Registry (ATSDR). NCBI. [Link]

- EP0134259B1 - Improved process for preparing hydrazines. (1992).

-

Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. (n.d.). ResearchGate. [Link]

-

Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. (n.d.). ResearchGate. [Link]

-

Thiel, O. R., & Achmatowicz, M. M. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. [Link]

-

Vianello, R., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(11), 2119-2132. [Link]

-

Fagervold, B., & Thambimuthu, A. (2023). Monoamine Oxidase Inhibitors (MAOIs). In: StatPearls. StatPearls Publishing. NCBI. [Link]

-

Cyclisation reaction through hydrazine. (2018). Chemistry Stack Exchange. [Link]

-

Monoamine oxidase inhibitors (MAOIs). (n.d.). Mayo Clinic. [Link]

-

Gattermann, L., & Wieland, H. (n.d.). Phenylhydrazine. Organic Syntheses. [Link]

-

Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. (n.d.). ResearchGate. [Link]

-

Loseva, S., et al. (1989). [Synthesis of N-N-di(2-dibromoethyl)hydrazides of natural alpha-aminocarboxylic acids]. Pharmazie, 44(5), 316-7. [Link]

-

de Meijere, A., et al. (2013). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 9, 2700-2705. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. [Link]

-

Tranylcypromine. Wikipedia. [Link]

-

Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. (2005). Organic Chemistry Portal. [Link]

-

Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. (n.d.). [Link]

-

Tranylcypromine: Package Insert / Prescribing Info / MOA. (n.d.). Drugs.com. [Link]

-

Himmelhoch, J. M., et al. (2017). Tranylcypromine in mind (Part II): Review of clinical pharmacology and meta-analysis of controlled studies in depression. Journal of Affective Disorders, 214, 90-99. [Link]

-

Tranylcypromine. (2020). In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. NCBI. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Olin Raschig process - Wikipedia [en.wikipedia.org]

- 3. Raschig process | chemistry | Britannica [britannica.com]

- 4. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. EP0134259B1 - Improved process for preparing hydrazines - Google Patents [patents.google.com]

- 6. A New Strategy for the Synthesis of Monomethylhydrazine Using the Raschig Process [scirp.org]

- 7. CN105503647A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 8. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 12. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 13. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Unwritten Chapter: A Technical History of Cyclopropylhydrazine and its Relationship to Monoamine Oxidase Inhibition

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

The history of monoamine oxidase (MAO) inhibitors is a story of serendipitous discovery, mechanistic elucidation, and a constant search for improved safety and efficacy. Within this narrative, two chemical classes hold prominent places: the hydrazines, which started the revolution, and the cyclopropylamines, which offered a novel, potent mechanism of action. Cyclopropylhydrazine, a molecule that merges the core moieties of both classes, presents a fascinating case study. While logic might suggest it as a candidate for MAO inhibition, its history is not one of clinical application for depression but rather of a journey into other therapeutic areas. This technical guide will explore the distinct histories of hydrazine and cyclopropylamine MAO inhibitors, mechanistically dissect the expected and observed activity of this compound, and explain the scientific rationale for its ultimate trajectory as a versatile chemical building block rather than a frontline antidepressant.

Introduction: A Tale of Two Moieties

The development of the first generation of antidepressants was not a directed effort but a series of fortunate accidents. In the early 1950s, the antitubercular drug iproniazid, a hydrazine derivative, was observed to have mood-elevating effects in patients[1]. This discovery led to the identification of its mechanism: the inhibition of monoamine oxidase (MAO), an enzyme responsible for degrading key neurotransmitters like serotonin, norepinephrine, and dopamine[1][2]. This gave rise to the monoamine theory of depression and ushered in the era of the hydrazine-based MAOIs.

Almost concurrently, a different chemical scaffold was being explored. Tranylcypromine, a cyclopropylamine, was synthesized in 1948 as an analog of amphetamine[3]. Its potent, irreversible MAO-inhibiting properties were identified over a decade later, providing a non-hydrazine alternative with a distinct pharmacological profile[3][4].

This guide delves into the intersection of these two foundational discoveries by examining this compound. By understanding the history, mechanism, and structure-activity relationships of its parent classes, we can illuminate the path that this compound took—one that diverged from MAO inhibition towards modern applications in oncology and beyond.

The First Wave: Hydrazine-Based MAO Inhibitors

The initial MAOIs, including iproniazid and later phenelzine, were characterized by the presence of a hydrazine (-NH-NH2) functional group[5][6].

Mechanism of Action

Hydrazine MAOIs act as irreversible, mechanism-based inhibitors. The enzyme oxidizes the hydrazine, generating a highly reactive diazene intermediate. This species then covalently bonds to the FAD cofactor in the enzyme's active site, rendering it permanently inactive[1][7]. The restoration of MAO activity is therefore dependent on the synthesis of new enzyme, a process that can take days to weeks[2].

Clinical Development and Limitations

While effective, the first-generation hydrazine MAOIs were beset by significant safety concerns that ultimately limited their use:

-

Hepatotoxicity: Some hydrazine derivatives were associated with a risk of liver damage, a side effect attributed to the metabolic processing of the hydrazine moiety[3].

-

The "Cheese Effect": As non-selective inhibitors of both MAO-A and MAO-B, these drugs blocked the metabolism of dietary tyramine. Ingestion of tyramine-rich foods (e.g., aged cheeses, cured meats) could lead to a massive release of norepinephrine, causing a life-threatening hypertensive crisis[4].

These limitations spurred the search for safer alternatives, leading to the development of reversible and more selective inhibitors.

The Non-Hydrazine Innovator: Tranylcypromine and the Cyclopropylamine Class

Tranylcypromine (Parnate) represented a significant structural and mechanistic departure from the hydrazines. Its core feature is a cyclopropylamine moiety, which proved to be a highly efficient warhead for irreversible enzyme inactivation[5].

Mechanism of Action

The mechanism of inhibition by cyclopropylamines is distinct from that of hydrazines. It is believed to proceed via a single electron transfer (SET) mechanism.

-

Initial Binding: The inhibitor binds non-covalently to the MAO active site.

-

Electron Transfer: The nitrogen of the cyclopropylamine donates a single electron to the oxidized FAD cofactor, generating an amine radical cation and a flavin radical.

-

Ring Opening: The highly strained cyclopropyl ring undergoes homolytic cleavage, opening to form a distonic radical cation.

-

Covalent Adduction: The newly formed carbon-centered radical rapidly forms a covalent bond with the flavin radical of the FAD cofactor, resulting in irreversible inhibition.

This elegant mechanism-based inactivation was highly efficient and potent.

Diagram: Proposed Mechanism of MAO Inactivation by a Cyclopropylamine```dot

Caption: SAR divergence of cyclopropylamine vs. This compound.

Conclusion

The history of this compound as a monoamine oxidase inhibitor is, paradoxically, a history of its failure to become one. It stands as a powerful lesson in drug development: chemical intuition based on successful pharmacophores does not always translate to additive or synergistic effects. The fusion of two successful MAO-inhibiting moieties—hydrazine and cyclopropylamine—resulted in a molecule with a dramatically attenuated affinity for MAO and a newfound potency for other critical enzymatic targets. While it never joined the clinical armamentarium for depression, this compound's unique reactivity has secured its place as a valuable intermediate in the synthesis of next-generation therapeutics, proving that even developmental dead-ends can pave the way for new avenues of discovery.

References

-

ResearchGate. (n.d.). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. Retrieved January 2, 2026, from [Link]

-

Hotchkiss, A. J., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters, 589(9), 1009-1014. [Link]

-

ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. Retrieved January 2, 2026, from [Link]

-

Da Prada, M., et al. (1989). [Comparison of the new MAO-A inhibitors moclobemide, brofaromine and toloxatone with tranylcypromine in an animal experiment: significance for clinical practice]. Psychiatrische Praxis, 16 Suppl 1, 18-24. [Link]

-

Wikipedia. (n.d.). Tranylcypromine. Retrieved January 2, 2026, from [Link]

-

Hotchkiss, A. J., et al. (2015). cis-cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Open Bio, 5, 269-276. [Link]

-

Gulumian, M., & Staskiewicz, J. (2020). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 25(22), 5438. [Link]

-

Chimenti, F., et al. (2013). Synthesis and selective human monoamine oxidase B inhibition of heterocyclic hybrids based on hydrazine and thiazole scaffolds. Archiv der Pharmazie, 346(10), 754-762. [Link]

-

Finberg, J. P., & Rabey, J. M. (1992). Overview of the present state of MAO inhibitors. Journal of Neural Transmission. Supplementum, 32, 29-40. [Link]

-

ResearchGate. (n.d.). Tranylcypromine and Phenelzine: Key Differences. Retrieved January 2, 2026, from [Link]

Sources

- 1. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 4. [Comparison of the new MAO-A inhibitors moclobemide, brofaromine and toloxatone with tranylcypromine in an animal experiment: significance for clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of the present state of MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Cyclopropylhydrazine Scaffold: From Serendipitous Discovery to Targeted Epigenetic Modulators

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylhydrazine motif, a seemingly simple yet chemically powerful scaffold, holds a significant place in the annals of medicinal chemistry. Initially rising to prominence through its association with the first generation of monoamine oxidase (MAO) inhibitors, its unique stereoelectronic properties have ensured its continued relevance as a versatile building block in modern drug discovery. This guide provides a comprehensive technical overview of the discovery, synthesis, and development of this compound and its derivatives. We will explore its historical roots in the treatment of depression, delve into the detailed molecular mechanisms of its irreversible enzyme inhibition, provide validated synthesis protocols, and chart its evolution from broad-spectrum antidepressants to highly selective, targeted therapies for oncology.

Introduction: The Enduring Potency of Strained Rings and Reactive Nitrogens

In drug discovery, the cyclopropyl ring is a "privileged scaffold."[1] Its inherent ring strain and unique orbital arrangement—possessing both sigma and pi character—confer upon it the ability to enhance metabolic stability, increase potency, and improve brain permeability when incorporated into a larger molecule. When this strained three-membered ring is attached to the highly nucleophilic hydrazine moiety (-NH-NH2), the resulting this compound structure becomes a potent tool for covalent modification of biological targets.

This guide will trace the scientific journey of this scaffold, beginning with its foundational role in the development of monoamine oxidase inhibitors (MAOIs) and culminating in its modern application as a key component of targeted epigenetic modulators, such as Lysine-Specific Demethylase 1 (LSD1) and Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. We will provide detailed experimental insights, mechanistic diagrams, and quantitative data to serve as a valuable resource for professionals in the field.

Historical Context: A Serendipitous Path to Antidepressant Therapy

The story of this compound is intrinsically linked to the development of the first-generation antidepressants. The therapeutic potential of inhibiting monoamine oxidase (MAO), the enzyme responsible for degrading key neurotransmitters like serotonin, norepinephrine, and dopamine, was discovered by accident. In the 1950s, iproniazid, a drug originally developed for tuberculosis, was observed to have mood-elevating effects.[2] Subsequent research revealed it was a potent MAO inhibitor, giving rise to the monoamine theory of depression and ushering in the era of MAOI therapy.[2][3]

These early MAOIs, such as iproniazid and phenelzine, were hydrazine derivatives.[] However, the development of tranylcypromine (trans-2-phenylcyclopropylamine), a non-hydrazine cyclopropylamine derivative, marked a significant advancement.[5] Synthesized in 1948 as an amphetamine analog, its potent MAO-inhibiting properties were not recognized until 1959.[5][6] Tranylcypromine's cyclopropylamine core proved to be a highly effective and irreversible inhibitor of MAO, solidifying the importance of this chemical motif in neuroscience drug discovery.[5] The foundational chemistry for creating such cyclopropane structures can be traced back to the early 20th century and the work of Nikolai Kishner, who developed methods for synthesizing cyclopropanes from pyrazoline precursors formed by the reaction of α,β-unsaturated carbonyls with hydrazine.[2][7]

Synthesis of the Core Scaffold: this compound Hydrochloride

The hydrochloride salt of this compound is often used in synthesis due to its improved stability over the free base.[8] Modern synthetic routes offer efficient and scalable methods for its production, avoiding some of the hazardous reagents of older methods. A widely adopted two-step process is detailed below.[9]

Experimental Protocol: Two-Step Synthesis of this compound Hydrochloride

This protocol involves the formation of a Boc-protected intermediate followed by deprotection to yield the final hydrochloride salt.[9]

Step 1: Synthesis of N-Boc-cyclopropylhydrazine

-

To a 500mL three-necked flask, add cyclopropylamine (59.3g, 1.04mol), dichloromethane (180mL), and N-methylmorpholine (NMM, 11.5g, 0.114mol).

-

Cool the mixture to -5 to 0 °C using an ice-salt bath.

-

Add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (Boc-ONHTs, 29.8g, 0.104mol) in batches, maintaining the temperature below 0 °C.

-

After the addition is complete, maintain the reaction at 0 °C for 2 hours.

-

Allow the reaction to stir overnight at room temperature (below 20 °C), monitoring for completion.

-

Once the reaction is complete, concentrate the mixture to dryness.

-

To the crude product, add dichloromethane and water. Separate the organic phase.

-

Extract the aqueous layer twice more with dichloromethane.

-

Combine all organic phases, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude product.

-

The crude product can be purified by trituration with petroleum ether to obtain N-Boc-cyclopropylhydrazine as a light yellow solid (yield ~67%).[9]

Step 2: Preparation of this compound Hydrochloride

-

In a 100mL three-necked flask, add the N-Boc-cyclopropylhydrazine (5g, 29mmol) from Step 1.

-

Under an ice-water bath, slowly add concentrated hydrochloric acid (10mL) dropwise.

-

After the addition, allow the reaction to proceed overnight at room temperature (20-25 °C) for 17-20 hours. Monitor the reaction for the removal of the Boc protecting group via TLC.

-

Upon completion, activated carbon may be added to the reaction solution for decolorization, followed by filtration.

-

Concentrate the aqueous phase to obtain the crude product.

-

Recrystallize the crude product from ethanol to obtain pure this compound hydrochloride as white crystals (yield ~76%).[10]

Logical Flow of the Synthesis:

Caption: Synthesis workflow for this compound HCl.

Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

The therapeutic effect of cyclopropyl-containing MAOIs like tranylcypromine stems from their ability to act as mechanism-based, irreversible inhibitors, also known as "suicide substrates." The enzyme, monoamine oxidase, initiates a catalytic process on the inhibitor, which it mistakes for a native substrate. This process, however, generates a highly reactive intermediate that covalently binds to the enzyme's essential flavin adenine dinucleotide (FAD) cofactor, permanently inactivating it.[5][11]

The mechanism proceeds as follows:

-

Initial Binding: The inhibitor, such as tranylcypromine, first binds non-covalently to the active site of MAO.

-

Oxidation and Ring Opening: The flavin cofactor of MAO oxidizes the amine of the inhibitor. This oxidation of the cyclopropylamine triggers the opening of the strained three-membered ring, generating a highly reactive radical intermediate.[5][12]

-

Covalent Adduct Formation: This radical intermediate then attacks the FAD cofactor. In the case of tranylcypromine, the attack occurs at the C4a position of the flavin ring, forming a stable, covalent bond.[5] Spectrometric and mass spectral evidence have confirmed the formation of these flavin-inactivator adducts.[7][13]

-

Enzyme Inactivation: The formation of this covalent adduct permanently blocks the active site, rendering the enzyme non-functional. To restore activity, the cell must synthesize new MAO enzymes, a process that can take days.[11]

This irreversible mechanism is responsible for the long-lasting pharmacological effects of these drugs, which persist long after the drug itself has been cleared from the plasma.[5]

Mechanism of Irreversible MAO Inhibition:

Sources

- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 2. Nikolai Kischner - Wikipedia [en.wikipedia.org]

- 3. ORY-1001 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kishner Cyclopropane Synthesis [drugfuture.com]

- 8. ajchem-b.com [ajchem-b.com]

- 9. pure.eur.nl [pure.eur.nl]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. droracle.ai [droracle.ai]

physical and chemical properties of cyclopropylhydrazine hydrochloride

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopropylhydrazine Hydrochloride

Introduction

This compound hydrochloride is a versatile chemical compound of significant interest in both pharmaceutical and agrochemical research. As a key organic intermediate, it serves as a fundamental building block for the synthesis of various heterocyclic compounds, most notably pyrazole derivatives, which are known for their potent pesticidal activities.[1][2] Beyond its role in materials science, the inherent chemical structure, combining a strained cyclopropyl ring with a reactive hydrazine moiety, positions it within the class of mechanism-based inhibitors of monoamine oxidase (MAO).[3][4] This dual utility makes a thorough understanding of its properties essential for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound hydrochloride. It details its molecular structure, physicochemical properties, chemical reactivity, and its mechanism of action as a potential enzyme inhibitor. Furthermore, this document outlines detailed protocols for its synthesis, purification, and analytical characterization, grounded in established laboratory practices. Safety and handling procedures are also summarized to ensure its responsible use in a research and development setting.

Molecular Structure and Identification

The molecular identity of this compound hydrochloride is defined by its unique combination of a three-membered carbocyclic ring attached to a hydrazine group, which is salified with hydrochloric acid.

Table 1: Compound Identification

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound;hydrochloride | [5] |

| CAS Number | 213764-25-1 | [5][6] |

| Molecular Formula | C₃H₉ClN₂ | [1][5][6] |

| Molecular Weight | 108.57 g/mol | [5] |

| InChI Key | SDYFTMROHZCYSK-UHFFFAOYSA-N | [5][7] |

Physical and Physicochemical Properties

The physical properties of this compound hydrochloride are critical for its handling, storage, and application in synthetic protocols.

Table 2: Physical and Physicochemical Data Summary

| Property | Value | Notes and Experimental Context | Reference(s) |

| Appearance | White crystalline solid | Post-recrystallization appearance. | [1] |

| Melting Point | > 97 °C (decomposition) | A common value reported by suppliers. | [1][6][8] |

| 131.6 - 132.6 °C | Observed after recrystallization from ethanol, suggesting purity dependence. | [1] | |

| Solubility | Soluble in water | Inferred from its salt nature and use of aqueous HCl in synthesis. | [1][2] |

| Storage Temperature | Inert atmosphere, -20°C | Recommended for long-term stability and to prevent degradation. | [6] |

| Topological Polar Surface Area (TPSA) | 38.1 Ų | Computed value, relevant for predicting membrane permeability. | [5] |

| Hydrogen Bond Donors | 3 | Computed value. | [5] |

| Hydrogen Bond Acceptors | 2 | Computed value. | [5] |

| Rotatable Bonds | 1 | Computed value, indicating low conformational flexibility. | [5] |

The discrepancy in reported melting points likely reflects differences in sample purity. The lower, decomposition-based value may correspond to technical-grade material, while the higher, sharp melting point is indicative of a highly purified, recrystallized sample.[1]

Chemical Properties and Reactivity

Stability and Storage

This compound hydrochloride is chemically stable under standard ambient conditions (room temperature). However, due to the reactive nature of the hydrazine moiety, long-term storage requires specific conditions to prevent degradation.

-

Expert Insight: The hydrazine group is susceptible to oxidation. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) minimizes contact with atmospheric oxygen. The recommendation for freezer storage (-20°C) is to reduce the rate of any potential decomposition reactions.[6] The compound should be kept in a tightly sealed container in a dry environment.

Reactivity Profile: A Synthetic Building Block

The primary utility of this compound hydrochloride in chemical synthesis is as a precursor for pyrazole-containing molecules.[1][2] The hydrazine group provides the two nitrogen atoms required for the pyrazole ring system.

In a typical reaction, the hydrochloride salt is neutralized in situ with a base to liberate the free this compound. This nucleophilic hydrazine then reacts with a 1,3-dicarbonyl compound in a condensation and subsequent cyclization reaction to form the pyrazole ring.

Mechanism of Action as a MAO Inhibitor

Hydrazine and cyclopropylamine derivatives are well-documented as mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B).[3][4] These enzymes are responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[9] Inhibition of MAO increases the concentration of these neurotransmitters in the brain, which is the basis for their use as antidepressants.[9][10]

The inhibitory mechanism involves the enzyme oxidizing the hydrazine or cyclopropylamine moiety, which generates a highly reactive intermediate. This intermediate then forms a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation.

Synthesis and Purification

The most common and scalable synthesis of this compound hydrochloride involves a two-step process starting from cyclopropylamine.[1][2] This method is preferred over routes involving Grignard reagents, which are more hazardous and less cost-effective for large-scale production.[2]

Experimental Protocol: Synthesis

Step 1: Synthesis of N-Boc-cyclopropylhydrazine [1]

-

To a 500 mL three-necked flask equipped with a magnetic stirrer and thermometer, add cyclopropylamine (59.3 g, 1.04 mol), dichloromethane (180 mL), and N-methylmorpholine (NMM, 11.5 g, 0.114 mol).

-

Cool the mixture to -5 to 0 °C using an ice-salt bath.

-

Add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (29.8 g, 0.104 mol) in portions, ensuring the internal temperature remains below 0 °C.

-

Causality: Portion-wise addition and cooling are critical to control the exothermic reaction and prevent side product formation.

-

-

Maintain the reaction at 0 °C for 2 hours after the addition is complete.

-

Allow the reaction to warm to room temperature (below 20 °C) and stir overnight (approx. 16-18 hours).

-

Monitor the reaction to completion using Thin-Layer Chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Add dichloromethane and water to the crude residue and separate the layers. Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-cyclopropylhydrazine.

Step 2: Preparation of this compound Hydrochloride [1]

-

In a 100 mL three-necked flask, add the crude N-Boc-cyclopropylhydrazine (5 g, 29 mmol) from the previous step.

-

Place the flask in an ice-water bath.

-

Slowly add concentrated hydrochloric acid (10 mL) dropwise.

-

Causality: The deprotection is highly exothermic. A slow, cooled addition is a key safety and process control measure.

-

-

After the addition, remove the ice bath and stir the reaction at room temperature (20-25 °C) overnight (17-20 hours).

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Add activated carbon to the reaction solution to decolorize, stir for 15 minutes, and then filter.

-

Concentrate the aqueous filtrate under reduced pressure to obtain the crude this compound hydrochloride.

Experimental Protocol: Purification

Recrystallization [1]

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the white crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain pure this compound hydrochloride.

-

Self-Validation: The purity of the final product can be confirmed by a sharp melting point (131.6-132.6 °C) and the analytical methods described below.[1]

-

Analytical Methodologies

Thin-Layer Chromatography (TLC)

-

Purpose: To monitor reaction progress during synthesis.

-

Methodology:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity should be adjusted to achieve an Rf value of 0.3-0.5 for the compound of interest.

-

Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

-

Expert Insight: For the deprotection step, the disappearance of the UV-active, less polar N-Boc intermediate and the appearance of a more polar, baseline spot (the salt) indicates reaction completion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: Structural elucidation and confirmation of identity.

-

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR: Expected signals would include multiplets in the cyclopropyl region (~0.5-1.0 ppm) and broad signals for the N-H protons.

-

¹³C NMR: Expected signals would include two distinct peaks for the cyclopropyl carbons (one for the CH and one for the CH₂ groups).

-

Causality: The choice of solvent is crucial. D₂O will exchange with the N-H protons, causing their signals to disappear, which can be a useful diagnostic tool.

-

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the final product.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Self-Validation: A pure sample should exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Safety, Handling, and Toxicology

This compound hydrochloride is a hazardous substance and must be handled with appropriate precautions.[5]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Description | Reference(s) |

| Hazard | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. | [5] |

| H315 | Causes skin irritation. | [5] | |

| H319 | Causes serious eye irritation. | [5] | |

| H335 | May cause respiratory irritation. | [5] | |

| Precaution | P261 | Avoid breathing dust. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | ||

| P302+P352 | IF ON SKIN: Wash with plenty of water. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[12]

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Lab Coat: A standard lab coat is required. For larger quantities, wear impervious clothing.[12]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a P3 filter.

-

Emergency Procedures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not let the product enter drains.[13]

References

-

ChemBK. (2024). This compound monohydrochloride. [Link]

-

PubChem. (n.d.). Hydrazine, cyclopropyl-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

- Google Patents. (2016). CN105503647A - Preparation method of this compound hydrochloride.

-

PubChem. (n.d.). (Cyclopropylmethyl)hydrazine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Hydrazine, cyclopropyl-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

-

BIOFOUNT. (n.d.). 213764-25-1|this compound HYDROCHLORIDE. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. [Link]

-

ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. [Link]

-

PubMed. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. [Link]

-

Wikipedia. (n.d.). Monoamine oxidase inhibitor. [Link]

-

Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). [Link]

-

ResearchGate. (n.d.). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CN105503647A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | 213764-25-1 [amp.chemicalbook.com]

- 7. 213764-25-1|this compound HYDROCHLORIDE|this compound HYDROCHLORIDE|MFCD16658753-范德生物科技公司 [bio-fount.com]

- 8. This compound hydrochloride | 213764-25-1 [chemicalbook.com]

- 9. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 10. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Cyclopropylhydrazine

Abstract

Cyclopropylhydrazine is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structural motif, combining a strained cyclopropyl ring with a reactive hydrazine moiety, imparts distinct chemical properties that are of significant interest. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available, published experimental spectra for this specific molecule, this document leverages data from closely related analogs, established spectroscopic principles, and theoretical predictions to offer a robust and scientifically grounded interpretation.

Molecular Structure and Spectroscopic Overview

This compound (C₃H₈N₂) consists of a cyclopropyl group attached to a hydrazine (-NHNH₂) functional group. The strained three-membered ring and the presence of two nitrogen atoms with lone pairs of electrons are the primary determinants of its spectroscopic characteristics.

-

NMR Spectroscopy will be highly informative for the proton and carbon environments of the cyclopropyl ring, which are significantly influenced by the ring strain and the electronegativity of the attached nitrogen.

-

IR Spectroscopy will primarily reveal the characteristic vibrations of the N-H bonds in the hydrazine moiety, as well as the C-H and C-C vibrations of the cyclopropyl ring.

-

Mass Spectrometry will provide information on the molecular weight and the fragmentation pattern, which can be predicted based on the stability of the resulting carbocations and radical ions.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of published experimental NMR spectra for this compound, the following predictions are based on data from analogous compounds such as cyclopropylamine and general principles of NMR spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclopropyl ring and the hydrazine moiety.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| -NH₂ | ~ 3.5 - 4.5 | Broad singlet | - | The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding and exchange. The signal will be broad. |

| -NH- | ~ 2.5 - 3.5 | Broad singlet | - | Similar to the -NH₂ protons, this signal will be broad and its position variable. |

| CH (methine) | ~ 2.2 - 2.6 | Multiplet | J(H,H_cis) ≈ 6-9, J(H,H_trans) ≈ 3-6 | This proton is deshielded by the adjacent nitrogen atom. It will be coupled to the four methylene protons of the ring. |

| CH₂ (methylene) | ~ 0.4 - 0.8 | Multiplet | J(gem) ≈ 4-9, J(H,H_cis) ≈ 6-9, J(H,H_trans) ≈ 3-6 | These protons are in the highly shielded region characteristic of cyclopropanes. The cis and trans protons are diastereotopic and will have different chemical shifts and coupling constants.[1][2] |

Causality Behind Predictions:

-

The upfield chemical shifts for the cyclopropyl methylene protons are a well-documented phenomenon attributed to the magnetic anisotropy of the C-C bonds in the strained ring system.[3]

-

The methine proton, being directly attached to the nitrogen-bearing carbon, experiences deshielding due to the inductive effect of the nitrogen atom.

-

The hydrazine protons (-NH and -NH₂) are expected to be broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Their chemical shifts are highly sensitive to the solvent environment.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be simpler, with two predicted signals for the cyclopropyl ring carbons.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| CH (methine) | ~ 30 - 40 | This carbon is deshielded due to its direct attachment to the electronegative nitrogen atom. |

| CH₂ (methylene) | ~ 2 - 10 | The methylene carbons of the cyclopropyl ring are characteristically found at a very high field (upfield) in the ¹³C NMR spectrum.[4][5] |

Expert Insights:

The unique upfield shift of the cyclopropyl CH₂ carbons is a key diagnostic feature. In a complex molecule, the presence of a signal in this region is a strong indicator of a cyclopropyl moiety.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the absorptions of the N-H bonds of the hydrazine group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretch (asymmetric & symmetric) | 3300 - 3400 | Medium | Primary amines and hydrazines typically show two bands in this region.[6][7][8] |

| C-H stretch (cyclopropyl) | 3000 - 3100 | Medium | The C-H stretching of strained rings often appears at slightly higher wavenumbers than in alkanes.[9] |

| N-H bend (scissoring) | 1580 - 1650 | Medium to Strong | This is a characteristic absorption for primary amines and hydrazines.[6][10] |

| C-H bend (scissoring) | ~ 1450 | Medium | |

| C-N stretch | 1020 - 1250 | Medium | |

| Ring deformation ("breathing") | ~ 1020 and ~ 870 | Medium | Cyclopropane rings have characteristic ring deformation modes. |

Self-Validating Protocol for IR Analysis:

-

Confirm N-H stretches: Look for two distinct peaks in the 3300-3400 cm⁻¹ region. Their presence is a strong indicator of the -NH₂ group.

-

Identify C-H stretches: The presence of peaks just above 3000 cm⁻¹ is characteristic of C-H bonds on a strained ring.

-

Locate N-H bend: A medium to strong absorption around 1600 cm⁻¹ further confirms the primary amine/hydrazine functionality.

-

Fingerprint region: While complex, the presence of bands around 1020 and 870 cm⁻¹ can provide additional evidence for the cyclopropyl ring.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak and characteristic fragment ions.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺∙): The molecular ion will appear at an m/z corresponding to the molecular weight of this compound (72.11 g/mol ). The peak is expected to be of moderate intensity.

-

Major Fragmentation Pathways:

-

Loss of NH₂: A common fragmentation for hydrazines is the cleavage of the N-N bond, leading to the loss of an amino radical (∙NH₂) to give a fragment at m/z 57.

-

Loss of N₂H₃: Cleavage of the C-N bond can result in the loss of a hydrazinyl radical (∙N₂H₃) to give the cyclopropyl cation at m/z 41.

-

Loss of CH₃: Ring opening followed by rearrangement and loss of a methyl radical (∙CH₃) could lead to a fragment at m/z 57.

-

Loss of C₂H₄: Cleavage of the cyclopropyl ring can lead to the loss of ethene (C₂H₄) to give a fragment at m/z 44.

-

Figure 2: Predicted major fragmentation pathways for this compound.

Experimental Workflow for Spectroscopic Analysis:

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectrabase.com [spectrabase.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. wikieducator.org [wikieducator.org]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Cyclopropylhydrazine: A Technical Guide for Advanced Synthesis and Drug Discovery

This guide provides an in-depth exploration of cyclopropylhydrazine, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, applications in drug development, and critical safety protocols, offering a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry.

Core Chemical and Physical Properties

This compound is a hydrazine derivative characterized by the presence of a strained three-membered cyclopropane ring. This unique structural feature imparts distinct reactivity and conformational rigidity, making it a valuable pharmacophore in drug design.[1] While the free base is available, it is the more stable hydrochloride salt that is predominantly used in synthesis.

Below is a summary of the key identifiers for this compound and its commonly used salt forms:

| Identifier | This compound | This compound Hydrochloride | This compound Dihydrochloride |

| Molecular Formula | C₃H₈N₂ | C₃H₉ClN₂ | C₃H₁₀Cl₂N₂ |

| Molecular Weight | 72.11 g/mol | 108.57 g/mol | 145.03 g/mol |

| CAS Number | 120550-58-5 | 213764-25-1 | 1374652-23-9 |

| Appearance | - | White crystalline solid | - |

| Melting Point | - | 131.6-132.4°C | - |

Synthesis of this compound Hydrochloride: A Modern Approach

A robust and scalable synthesis of this compound hydrochloride has been developed, avoiding the use of hazardous Grignard reagents and offering improved yields suitable for industrial applications.[2] The following two-step process is adapted from patented literature.[3]

Experimental Protocol

Step 1: Synthesis of N-Boc-cyclopropylhydrazine

-

To a stirred solution of cyclopropylamine and N-methylmorpholine in an organic solvent (e.g., dichloromethane) at 0-20°C, add N-Boc-O-tosyl hydroxylamine in portions.

-

Allow the reaction to proceed for 4-18 hours, monitoring by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, the intermediate N-Boc-cyclopropylhydrazine can be isolated and purified.

Step 2: Deprotection to Yield this compound Hydrochloride

-

Treat the N-Boc-cyclopropylhydrazine intermediate with an aqueous solution of hydrogen chloride.

-

The deprotection reaction is typically carried out at room temperature overnight.

-

The final product, this compound hydrochloride, can be isolated by concentration and recrystallization from a suitable solvent such as ethanol.[3]

Caption: Synthetic workflow for this compound hydrochloride.

Applications in Drug Discovery and Development

The cyclopropyl moiety is increasingly utilized in drug design to enhance potency, improve metabolic stability, and reduce off-target effects.[1] this compound, as a key building block, has found significant applications in both medicinal chemistry and agrochemical synthesis.

A Key Intermediate for PRMT5 Inhibitors

This compound hydrochloride is a critical intermediate in the synthesis of selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a promising target in oncology. Its unique structure contributes to the development of potent and effective therapeutic agents.

Synthesis of Pyrazole-Based Agrochemicals

In the field of agrochemicals, this compound is an important precursor for the synthesis of pyrazole compounds. These compounds exhibit high efficiency and low toxicity, making them valuable in the development of new pesticides.[2]

Mechanism of Action: A Versatile Reagent

The reactivity of this compound is attributed to the nucleophilic nature of the hydrazine group and the unique electronic properties of the cyclopropane ring. It can act as a nucleophile, attacking electrophilic centers to form new chemical bonds. The formation of cyclopropyl radicals can also mediate its effects, leading to a variety of chemical transformations.

Caption: Dual reactivity of this compound.

Safe Handling and Disposal of this compound Derivatives

Hydrazine and its derivatives are classified as hazardous materials and require strict adherence to safety protocols.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear nitrile or other chemical-resistant gloves.

-

Eye Protection: Use splash-proof goggles or a face shield.

-

Skin and Body Protection: A lab coat is mandatory.

Engineering Controls

-

All handling of this compound and its derivatives must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[4]

-

Ensure an emergency eyewash and safety shower are readily accessible.[5]

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids.[5]

-

Containers should be tightly closed and stored upright to prevent leakage.[5]

Spills and Waste Disposal

-

In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.

-

For larger spills, evacuate the area and contact your institution's environmental health and safety department.[6]

-

Hydrazine waste should be collected in a clearly labeled, dedicated hazardous waste container.[6]

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in both academic research and industrial drug development. Its unique structural and reactive properties make it a key component in the synthesis of a wide range of bioactive molecules. By understanding its synthesis, applications, and adhering to strict safety protocols, researchers can effectively and safely leverage the potential of this important building block.

References

-

Laboratory Safety Standard Operating Procedure (SOP). (2018-07-16). Available at: [Link]

-

Hydrazine - Risk Management and Safety. University of Notre Dame. Available at: [Link]

-

Safety and Handling of Hydrazine. DTIC. Available at: [Link]

-

Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico. Available at: [Link]

- CN105503647A - Preparation method of this compound hydrochloride. Google Patents.

-

(Cyclopropylmethyl)hydrazine | C4H10N2 | CID 12646624. PubChem. Available at: [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

-

(PDF) Synthesis of Di-, Tri- and Tetracyclopropylhydrazines. ResearchGate. Available at: [Link]

-

This compound | C3H8N2 | CID 19594968. PubChem. Available at: [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. Available at: [Link]

-

Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967. PubChem. Available at: [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (120550-58-5) for sale [vulcanchem.com]

- 3. CN105503647A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 4. ehs.unm.edu [ehs.unm.edu]

- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 6. artscimedia.case.edu [artscimedia.case.edu]

A Theoretical Exploration of Cyclopropylhydrazine's Reactivity: A Guide for Researchers

Introduction: The Enigmatic Reactivity of a Strained Heterocycle

Cyclopropylhydrazine, a fascinating molecule incorporating a strained three-membered ring and a reactive hydrazine moiety, presents a rich landscape for theoretical and experimental investigation. Its significance is underscored by its presence as a core structural motif in pharmacologically active compounds, most notably as a mechanism-based inhibitor of monoamine oxidase (MAO), an enzyme of critical importance in neurobiology and drug development. The inherent ring strain of the cyclopropyl group, coupled with the nucleophilic and redox-active nature of the hydrazine functional group, imparts a unique and complex reactivity profile that warrants in-depth theoretical exploration.

This technical guide provides a comprehensive overview of the theoretical studies relevant to understanding the reactivity of this compound. We delve into its electronic structure, conformational landscape, and potential reaction pathways, drawing upon established computational methodologies and insights from studies on analogous systems. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and computational chemistry, offering a robust theoretical framework to guide future experimental and in-silico investigations into this intriguing molecule.

Part 1: The Theoretical Chemist's Toolkit: Methodologies for Probing Reactivity

To dissect the intricacies of this compound's behavior at a molecular level, a suite of computational chemistry techniques is indispensable. The choice of methodology is paramount to achieving a balance between computational cost and accuracy, ensuring that the theoretical predictions are both reliable and insightful.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry